molecular formula C12H9Cl3N2OS B5862203 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5862203
M. Wt: 335.6 g/mol
InChI Key: NMGGZWIRNGRCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, also known as TMPTA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in the synthesis of various materials, including adhesives, coatings, and plastics.

Scientific Research Applications

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications. It is widely used in the synthesis of various materials, including adhesives, coatings, and plastics. It is also used as a cross-linking agent in the production of dental materials. Additionally, 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is used in the development of drug delivery systems and in the synthesis of various pharmaceuticals.

Mechanism of Action

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide acts as a cross-linking agent by forming covalent bonds with other molecules. This process leads to the formation of a network of interconnected molecules, which increases the strength and stability of the material. 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide also has antimicrobial properties, which make it useful in the development of antibacterial coatings and dental materials.
Biochemical and Physiological Effects:
2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity and low skin irritation potential. However, it is important to note that prolonged exposure to 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can cause skin sensitization and respiratory irritation. In laboratory experiments, 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have an inhibitory effect on the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in laboratory experiments is its ability to cross-link with other molecules, which increases the strength and stability of the material being synthesized. Additionally, 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has low toxicity and low skin irritation potential, making it a safe compound to work with. However, one of the limitations of using 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. One area of research is the development of new drug delivery systems using 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide. Another area of research is the development of new antibacterial coatings and dental materials. Additionally, there is potential for the use of 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in the development of new materials for use in the aerospace and automotive industries.
Conclusion:
In conclusion, 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a unique chemical compound that has gained significant attention in the scientific community due to its various properties. It is widely used in the synthesis of various materials, including adhesives, coatings, and plastics. 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including the development of drug delivery systems and antibacterial coatings. While it has several advantages in laboratory experiments, its high cost can limit its use in certain experiments. However, there is significant potential for future research and development of 2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide in various industries.

Synthesis Methods

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2,2,2-trichloroacetamide with 5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified using various techniques such as column chromatography, recrystallization, and distillation.

properties

IUPAC Name

2,2,2-trichloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c1-7-9(8-5-3-2-4-6-8)16-11(19-7)17-10(18)12(13,14)15/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGGZWIRNGRCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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